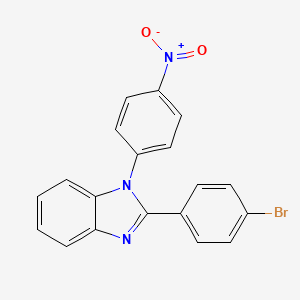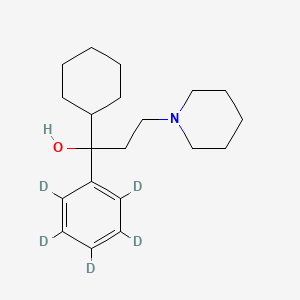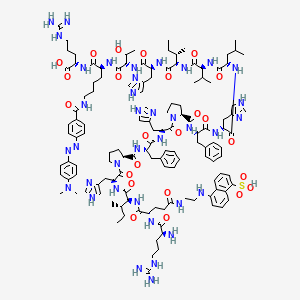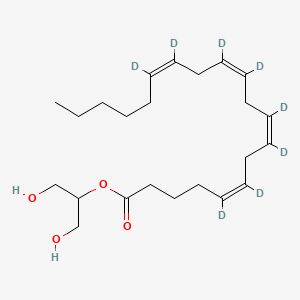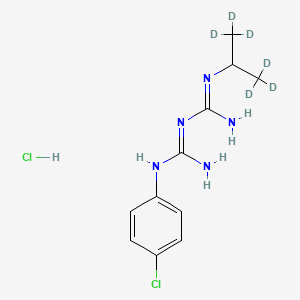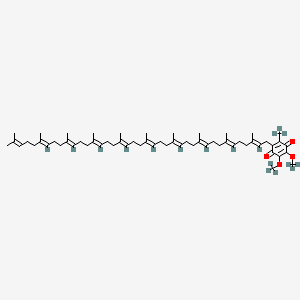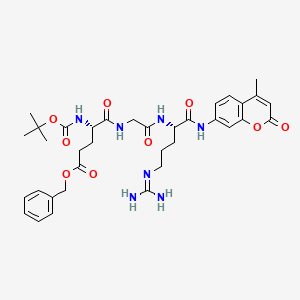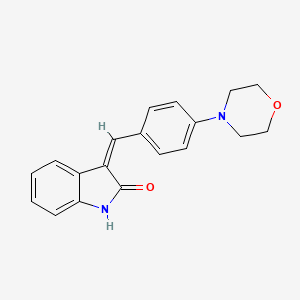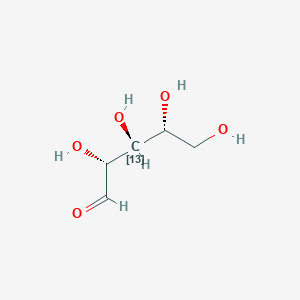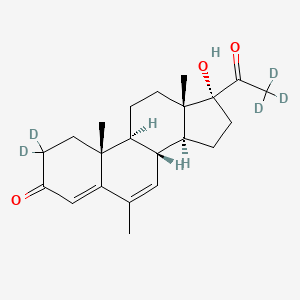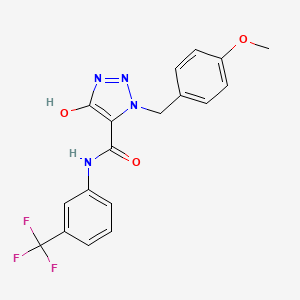
Akr1C3-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Akr1C3-IN-6 is a potent inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is involved in the metabolism of steroids, prostaglandins, and lipid aldehydes. It plays a significant role in various cancers, including prostate, breast, and endometrial cancers, by promoting cell proliferation and resistance to chemotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Akr1C3-IN-6 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Akr1C3-IN-6 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Akr1C3-IN-6 has a wide range of scientific research applications, including:
Mecanismo De Acción
Akr1C3-IN-6 exerts its effects by selectively inhibiting the activity of AKR1C3. This inhibition disrupts the conversion of weak androgens, estrone, and prostaglandin D2 into their more potent forms, thereby reducing the proliferation and survival of cancer cells. The molecular targets and pathways involved include the androgen receptor signaling pathway and the prostaglandin synthesis pathway .
Comparación Con Compuestos Similares
Akr1C3-IN-6 is unique in its high selectivity and potency as an AKR1C3 inhibitor. Similar compounds include:
Stylopine: A natural product with inhibitory activity against AKR1C3.
OBI-3424: A prodrug activated by AKR1C3 to form a potent DNA-alkylating agent.
ACHM-025: Another AKR1C3-activated prodrug with efficacy against T-cell acute lymphoblastic leukemia.
These compounds share the common feature of targeting AKR1C3 but differ in their chemical structures, mechanisms of activation, and specific applications .
Propiedades
Fórmula molecular |
C18H15F3N4O3 |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H15F3N4O3/c1-28-14-7-5-11(6-8-14)10-25-15(17(27)23-24-25)16(26)22-13-4-2-3-12(9-13)18(19,20)21/h2-9,27H,10H2,1H3,(H,22,26) |
Clave InChI |
IMCLZLUHJZCWCW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=C(N=N2)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


